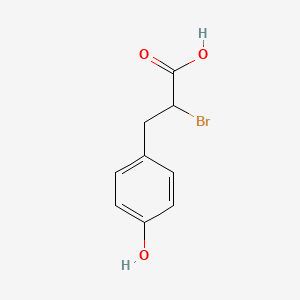
2-Bromo-3-(4-hydroxyphenyl)-propionic acid
Cat. No. B8498896
M. Wt: 245.07 g/mol
InChI Key: WLNLMRWBMCGRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07009057B2
Procedure details


Tyrosine (20 g) is dissolved in HBr (100 ml, 48% diluted with 200 ml water). To the cooled solution NaNO2 in 30 ml water is added dropwise. The product is extracted with ethyl acetate and after common treatment 2-bromo-3-(4-hydroxyphenyl)-propionic acid is obtained, which is used without purification for the next step.




Identifiers


|
REACTION_CXSMILES
|
N[C@H:2]([C:11]([OH:13])=[O:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.N([O-])=O.[Na+].[BrH:18]>O>[Br:18][CH:2]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[C:11]([OH:13])=[O:12] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)O)CC1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
